4-Bromo-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenol;oxalic acid
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Overview
Description
4-Bromo-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenol;oxalic acid is a complex organic compound that features a brominated phenol group, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenol typically involves multiple steps, starting with the bromination of phenol. The brominated phenol is then reacted with a piperazine derivative that has been functionalized with a pyridine moiety. The final step involves the formation of the oxalic acid salt. The reaction conditions often require the use of solvents like toluene or ethanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The piperazine ring and pyridine moiety allow it to bind to various receptors and enzymes, modulating their activity. This compound can affect signaling pathways and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Shares the brominated phenol group but lacks the piperazine and pyridine moieties.
4-(Bromomethyl)pyridine: Contains a brominated pyridine ring but lacks the phenol and piperazine groups.
2-[(4-Bromophenyl)piperazin-1-yl]ethanol: Features a piperazine ring and brominated phenol but differs in the overall structure.
Uniqueness
4-Bromo-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-bromo-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O.C2H2O4/c18-16-3-4-17(22)15(10-16)13-21-8-6-20(7-9-21)12-14-2-1-5-19-11-14;3-1(4)2(5)6/h1-5,10-11,22H,6-9,12-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWNJPJZIAASCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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